molecular formula C20H14N4 B13682667 4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile

4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile

Cat. No.: B13682667
M. Wt: 310.4 g/mol
InChI Key: CVVYHAOUBOGTIA-UHFFFAOYSA-N
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Description

4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of amino and cyano groups, makes it a valuable subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

4-[4,5-diamino-2-(4-cyanophenyl)phenyl]benzonitrile

InChI

InChI=1S/C20H14N4/c21-11-13-1-5-15(6-2-13)17-9-19(23)20(24)10-18(17)16-7-3-14(12-22)4-8-16/h1-10H,23-24H2

InChI Key

CVVYHAOUBOGTIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2C3=CC=C(C=C3)C#N)N)N

Origin of Product

United States

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